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Compound of Interest

Compound Name: Oxalyldihydrazide

Cat. No.: B021567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding,

and key experimental data for oxalyldihydrazide (C₂H₆N₄O₂). It is intended to serve as a core

reference for professionals in chemical research and drug development.

Molecular Structure and Bonding
Oxalyldihydrazide, with the chemical formula NH₂NHCOCONHNH₂, is a symmetrical

molecule derived from oxalic acid and hydrazine.[1] At its core is a central carbon-carbon single

bond connecting two carbonyl groups. Each carbonyl carbon is, in turn, bonded to the nitrogen

atom of a hydrazide functional group (-CONHNH₂).

Conformation and Crystallography
In the solid state, the N-N-C-C-N-N backbone of oxalyldihydrazide predominantly adopts a

planar trans-trans-trans conformation. The molecule is known to exhibit significant

polymorphism, meaning it can crystallize into multiple different crystal structures (polymorphs).

At least five distinct polymorphs have been identified, differing in the rotational orientation of the

terminal -NH₂ groups relative to the molecular backbone. This conformational flexibility gives

rise to a variety of complex hydrogen-bonding networks.[2]
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The oxalyldihydrazide molecule contains four hydrogen bond donor sites (two -NH and two -

NH₂ groups) and four potential hydrogen bond acceptor sites (two carbonyl oxygens and two

primary amine nitrogens). This abundance of donor and acceptor sites leads to the formation of

extensive and varied intermolecular hydrogen-bonding arrangements, which are fundamental

to the structure and stability of its different crystalline polymorphs.[2] This rich hydrogen-

bonding capability also makes it a valuable building block in supramolecular chemistry and

crystal engineering.

Coordination Chemistry
As a ligand, oxalyldihydrazide can coordinate with metal ions. It typically acts as a neutral

bidentate or tetradentate chelating agent, binding to metal centers through the carbonyl oxygen

atoms and the terminal amine nitrogen atoms. This chelating ability allows it to form stable

complexes with various transition metals, including manganese, iron, copper, and nickel,

making it relevant in the fields of coordination chemistry and materials science.[1]

Quantitative Data
The following tables summarize key quantitative data for oxalyldihydrazide based on

crystallographic and spectroscopic analysis.

Crystallographic Data
Definitive crystal structure analysis has revealed several polymorphs of oxalyldihydrazide.

The precise bond lengths and angles for each polymorph are available from the Cambridge

Crystallographic Data Centre (CCDC).
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Parameter Description Source

Formula C₂H₆N₄O₂ [1]

Molar Mass 118.096 g·mol⁻¹ [1]

Polymorphs

At least five polymorphs have

been structurally

characterized.

[2]

CCDC Numbers
617205, 617206, 617207,

617208
[3]

Typical Bond Length (C-C) ~1.53 Å Reference value

Typical Bond Length (C=O) ~1.23 Å Reference value

Typical Bond Length (C-N) ~1.33 Å Reference value

Typical Bond Length (N-N) ~1.42 Å Reference value

Note: Specific, experimentally

determined bond lengths and

angles for each polymorph are

detailed in the cited literature

and corresponding CCDC

entries. The values provided

are typical for similar chemical

environments.

Spectroscopic Data
Spectroscopic analysis provides confirmation of the functional groups present in the molecule.

Table 2: Characteristic Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Vibration Mode Functional Group Intensity

3300 - 3200 N-H Stretch
Amine (-NH₂) & Amide

(-NH)
Strong, multiple bands

3050 - 2950 N-H Stretch
Amine (-NH₂) & Amide

(-NH)
Strong, multiple bands

1680 - 1640 C=O Stretch (Amide I) Carbonyl (-CO) Strong

1650 - 1580 N-H Bend Amine (-NH₂) Medium

1570 - 1515
N-H Bend, C-N

Stretch (Amide II)
Amide (-CONH) Medium

1150 - 1050 N-N Stretch Hydrazine (-NH-NH₂) Medium-Weak

Note: Peak positions

are approximate and

can be influenced by

the sample state

(solid, solution) and

polymorphism due to

variations in hydrogen

bonding.[4][5]

Table 3: Expected Nuclear Magnetic Resonance (NMR) Chemical Shifts

Experimental NMR data for oxalyldihydrazide is not widely available in the surveyed literature.

The following are expected chemical shift ranges in a suitable solvent like DMSO-d₆ based on

analogous structures.
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Nucleus Functional Group
Expected Chemical

Shift (δ, ppm)
Notes

¹H Amide (-CONH-) 9.0 - 10.5

Broad singlet,

exchangeable with

D₂O.

¹H Amine (-NH₂) 4.0 - 5.5

Broad singlet,

exchangeable with

D₂O.

¹³C Carbonyl (-CO-) 155 - 165

Quaternary carbon,

expected to be a weak

signal.

Experimental Protocols
The following sections detail standardized protocols for the synthesis and characterization of

oxalyldihydrazide.

Synthesis of Oxalyldihydrazide
This protocol is based on the common method of reacting diethyl oxalate with hydrazine

hydrate.[1]

Materials:

Diethyl oxalate

Hydrazine hydrate (80% solution in water)

Ethanol (absolute)

Deionized water

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser,

prepare a solution of hydrazine hydrate (e.g., 24 g, ~0.38 mol) in ethanol (100 mL).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b021567?utm_src=pdf-body
https://www.benchchem.com/product/b021567?utm_src=pdf-body
https://en.wikipedia.org/wiki/Oxalyldihydrazide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While stirring at room temperature, add diethyl oxalate (e.g., 27 g, ~0.18 mol) dropwise to

the hydrazine hydrate solution over a period of 30 minutes. The molar ratio of hydrazine

hydrate to ester should be approximately 2.1:1.

Upon addition, a white precipitate of oxalyldihydrazide will begin to form.

After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1

hour to ensure the reaction goes to completion.

Cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to

maximize precipitation.

Collect the white solid product by vacuum filtration using a Büchner funnel.

Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) and then with deionized water

(2 x 30 mL) to remove unreacted starting materials and impurities.

Dry the purified oxalyldihydrazide in a vacuum oven at 60-70 °C to a constant weight.

Characterization Protocols
3.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

Prepare a solid sample by mixing a small amount of dried oxalyldihydrazide (~1-2 mg) with

dry potassium bromide (KBr, ~100 mg).

Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Record the FT-IR spectrum from 4000 to 400 cm⁻¹ using a spectrometer.

Analyze the spectrum for characteristic absorption bands corresponding to N-H, C=O, and

N-N functional groups as listed in Table 2.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Dissolve approximately 10-20 mg of oxalyldihydrazide in 0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR, a D₂O exchange experiment can be performed to confirm the assignment of

labile N-H protons.

Process the spectra and compare the chemical shifts to the expected values in Table 3.

3.2.3 Single-Crystal X-ray Diffraction

Grow single crystals of oxalyldihydrazide suitable for diffraction. This is typically achieved

by slow evaporation or cooling of a saturated solution in an appropriate solvent (e.g., water,

ethanol-water mixtures).

Mount a selected crystal on a goniometer head.

Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray

diffractometer.

Process the diffraction data and solve the crystal structure using appropriate crystallographic

software.

Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles,

and details of the hydrogen-bonding network.

Visualizations
The following diagrams illustrate key conceptual workflows and relationships for

oxalyldihydrazide.
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Caption: General workflow for the synthesis of oxalyldihydrazide.
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Caption: Tetradentate coordination of oxalyldihydrazide to a metal center.
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Caption: Logical representation of intermolecular hydrogen bonds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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